4-hydroxy Nonenal Mercapturic Acid
Overview
Description
4-Hydroxy Nonenal Mercapturic Acid is a metabolite of 4-hydroxy-2-nonenal, a lipid peroxidation product. This compound is formed through the conjugation of 4-hydroxy-2-nonenal with glutathione, followed by further metabolism to mercapturic acid. It is a significant biomarker for oxidative stress and is involved in various biochemical processes .
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy Nonenal Mercapturic Acid (4-HNE) are common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various physiological processes.
Mode of Action
4-HNE is generated by the peroxidation of these PUFAs . It interacts with its targets primarily through Michael adduct formation, a type of covalent bonding . This interaction results in changes to the structure and function of the target molecules, affecting their role in cellular processes .
Biochemical Pathways
The action of 4-HNE affects several biochemical pathways. The most prominent effect is the induction of lipid peroxidation, a process that can lead to cell damage and is associated with various pathological conditions . The downstream effects of this pathway disruption can include inflammation, cell death, and increased oxidative stress .
Pharmacokinetics
4-HNE exhibits rapid clearance from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat . This process involves the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-HNE’s action are diverse. At the molecular level, it can lead to modifications of proteins and peptides, affecting their function . At the cellular level, these modifications can disrupt normal cell function and lead to pathological conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-HNE. For instance, the presence of antioxidants can reduce the extent of lipid peroxidation, thereby affecting the formation and action of 4-HNE . Additionally, factors such as pH and temperature can influence the stability of 4-HNE and its metabolites .
Biochemical Analysis
Biochemical Properties
4-hydroxy Nonenal Mercapturic Acid is generated by the peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . It interacts with various enzymes and proteins, primarily through Michael adduct formation .
Cellular Effects
This compound influences cell function by interacting with various biomolecules. It plays a key role in cell signal transduction, affecting a variety of pathways from cell cycle events to cellular adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine .
Temporal Effects in Laboratory Settings
About two-thirds of an administered dose of this compound is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates . The C-1 aldehyde of this compound is reduced to an alcohol in about half of these metabolites .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the mercapturic acid pathway (MAP), a primary means by which organs limit the toxic effects of 4-HNE . Glutathione transferases (GSTs) catalyze the committed step in the MAP .
Transport and Distribution
This compound is rapidly cleared from plasma and enters the enterohepatic circulation in rats as a glutathione conjugate . It is transported and distributed within cells and tissues through this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy Nonenal Mercapturic Acid is synthesized through the peroxidation of common omega-6 polyunsaturated fatty acids such as linoleic acid, dihomo-gamma-linolenic acid, and arachidonic acid. The initial product, 4-hydroxy-2-nonenal, undergoes rapid clearance from the plasma and enters enterohepatic circulation as a glutathione conjugate. This conjugate is further metabolized to mercapturic acid .
Industrial Production Methods
Industrial production of this compound involves the controlled oxidation of polyunsaturated fatty acids, followed by enzymatic conjugation with glutathione. The resulting conjugate is then purified and processed to obtain the final mercapturic acid product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Nonenal Mercapturic Acid undergoes various chemical reactions, including:
Oxidation: The carbonyl group of 4-hydroxy-2-nonenal can be oxidized to form 4-hydroxy-nonenoic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can form Michael adducts with nucleophiles such as cysteine, histidine, and lysine residues in proteins.
Common Reagents and Conditions
Oxidation: Catalyzed by aldehyde dehydrogenase with NAD+ or NADP+ as cofactors.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Occurs under physiological conditions with nucleophilic amino acids.
Major Products Formed
4-Hydroxy-nonenoic acid: Formed through oxidation.
4-Hydroxy-nonenol: Formed through reduction.
Protein adducts: Formed through Michael addition reactions.
Scientific Research Applications
4-Hydroxy Nonenal Mercapturic Acid is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:
Chemistry: Studying lipid peroxidation and its effects on cellular components.
Biology: Investigating the role of oxidative stress in aging and disease processes.
Medicine: Exploring its involvement in neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of antioxidants and other therapeutic agents
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-hexenal: Derived from omega-3 polyunsaturated fatty acids, shares similar properties but targets different aldehyde adduct formation pathways.
4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with distinct detoxification pathways.
4,5-Epoxy-2-decenal: Formed from the oxidation of omega-6 fatty acids, similar in structure but with unique biological effects.
Uniqueness
4-Hydroxy Nonenal Mercapturic Acid is unique due to its specific formation from omega-6 polyunsaturated fatty acids and its role as a biomarker for oxidative stress. Its ability to form covalent adducts with proteins and its involvement in various biochemical pathways make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWNQQSQBYUUAE-DCNVRKPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849528 | |
Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146764-24-1 | |
Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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